Azido-PEG24-alcohol
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Overview
Description
Azido-PEG24-alcohol is a chemical compound used in proteomics research. It belongs to the class of polyethylene glycol (PEG) derivatives and contains both an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer enhances its solubility in aqueous media .
Synthesis Analysis
The synthesis of Azido-PEG24-alcohol involves the introduction of an azide functional group onto a PEG chain. Specific synthetic methods may vary, but the goal is to create a stable compound with the desired properties. Researchers typically employ click chemistry reactions, such as the reaction between the azide group and alkyne, BCN, or DBCO, resulting in a stable triazole linkage .
Molecular Structure Analysis
The molecular formula of Azido-PEG24-alcohol is C48H97N3O24 , and its molecular weight is approximately 1100.29 g/mol . The structure consists of a PEG chain (24 ethylene glycol units) terminated with an azide group and a hydroxyl group .
Chemical Reactions Analysis
The azide group in Azido-PEG24-alcohol participates in click chemistry reactions. Notably, it can react with alkyne, BCN, or DBCO moieties to form stable triazole linkages. These reactions are widely used in bioconjugation, drug delivery, and other applications .
Scientific Research Applications
Bioconjugation Applications
Azido-PEG24-alcohol is a heterobifunctional polyethylene glycol (PEG) derivative that possesses both “click” and electrophilic functionalities . This makes it suitable for use in bioconjugation applications . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Drug Delivery Systems
The hydrophilic PEG spacer in Azido-PEG24-alcohol increases solubility in aqueous media . This property makes it useful in drug delivery systems, where it can enhance solubility, increase stability, and prolong the circulation time for hydrophobic drugs, proteins, nucleic acids, liposomes, and other polymer-based delivery systems .
Nanoparticle Surface Modification
Azido-PEG24-alcohol can be used to modify the surface of biologically active molecules and nanoparticles . The PEG shields nanoparticles from serum proteins, preventing opsonization and subsequent detection from the immune system .
Tumor Targeting
The PEG in Azido-PEG24-alcohol allows for specific tumor targeting through the enhanced permeation and retention (EPR) effect . This is particularly useful in cancer treatment research.
Synthesis of Heterobifunctional PEG Derivatives
Azido-PEG24-alcohol can be used in the synthesis of diverse heterobifunctional PEG derivatives that allow for true orthogonal chemistries . These derivatives can join a targeting group and a therapeutic agent with a single PEG chain .
Nucleophilic Transformations
Azido-containing compounds like Azido-PEG24-alcohol are significant in synthetic organic chemistry, chemical biology, and materials chemistry . They can undergo diverse reliable transformations such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted azide–alkyne cycloaddition (SPAAC), and the Staudinger reaction .
Future Directions
Research on Azido-PEG24-alcohol continues to explore its applications in drug delivery, bioconjugation, and materials science. Future studies may focus on optimizing its properties, developing novel derivatives, and expanding its utility in various fields .
: Santa Cruz Biotechnology - Azido-PEG24-alcohol : CD Bioparticles - Azido-PEG24-Alcohol : AxisPharm - Azido-PEG-alcohol
Mechanism of Action
Target of Action
Azido-PEG24-alcohol is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of Azido-PEG24-alcohol are the E3 ubiquitin ligase and the target protein . These are crucial for forming PROTAC molecules .
Mode of Action
Azido-PEG24-alcohol joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathway involved in the action of Azido-PEG24-alcohol is the intracellular ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of Azido-PEG24-alcohol’s action is the selective degradation of target proteins . This is achieved by leveraging the ubiquitin-proteasome system within cells .
Action Environment
The action environment of Azido-PEG24-alcohol is within cells, where it interacts with the ubiquitin-proteasome system
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H97N3O24/c49-51-50-1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-41-43-73-45-47-75-48-46-74-44-42-72-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-52/h52H,1-48H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEVIJUVEXZRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H97N3O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG24-alcohol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.